molecular formula C5H2Cl2FN B1604449 3,4-Dichloro-5-fluoropyridine CAS No. 851179-02-7

3,4-Dichloro-5-fluoropyridine

Cat. No.: B1604449
CAS No.: 851179-02-7
M. Wt: 165.98 g/mol
InChI Key: RRBXQAHIBCOBQD-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluoropyridine: is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where chlorine atoms are introduced into the pyridine ring, followed by fluorination. For example, this compound can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3,4-Dichloro-5-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its halogen atoms can enhance the binding affinity and selectivity of drug candidates for their biological targets.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical properties contribute to the efficacy and stability of these products.

Comparison with Similar Compounds

    3,4-Difluoropyridine: Similar in structure but contains two fluorine atoms instead of chlorine and fluorine.

    3,5-Dichloro-2,4,6-trifluoropyridine: Contains additional fluorine atoms, leading to different chemical properties.

    2,6-Dichloro-5-fluoropyridine: Another halogenated pyridine with different substitution patterns.

Uniqueness: 3,4-Dichloro-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dichloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBXQAHIBCOBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649914
Record name 3,4-Dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851179-02-7
Record name 3,4-Dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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